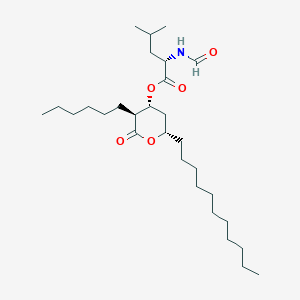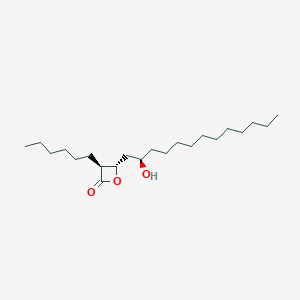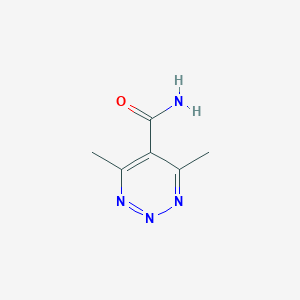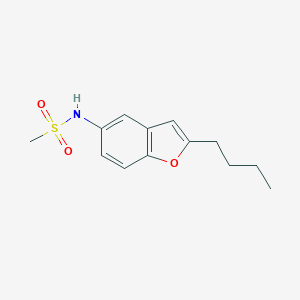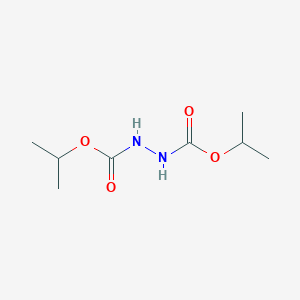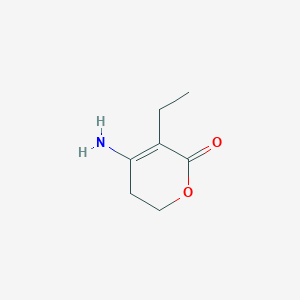
4-Amino-5-ethyl-2,3-dihydropyran-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-ethyl-2,3-dihydropyran-6-one, also known as AEDP, is a heterocyclic compound that has been of interest to the scientific community due to its potential use in various research applications. AEDP is a pyranone derivative that has a range of physiological and biochemical effects.
作用机制
The mechanism of action of 4-Amino-5-ethyl-2,3-dihydropyran-6-one is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. 4-Amino-5-ethyl-2,3-dihydropyran-6-one binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
生化和生理效应
4-Amino-5-ethyl-2,3-dihydropyran-6-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 4-Amino-5-ethyl-2,3-dihydropyran-6-one has been shown to have antioxidant properties and to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. 4-Amino-5-ethyl-2,3-dihydropyran-6-one has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One advantage of using 4-Amino-5-ethyl-2,3-dihydropyran-6-one in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in the study of cognitive function. 4-Amino-5-ethyl-2,3-dihydropyran-6-one is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 4-Amino-5-ethyl-2,3-dihydropyran-6-one has some limitations, including its low yield in the synthesis reaction and its potential toxicity at high concentrations.
未来方向
There are many potential future directions for the study of 4-Amino-5-ethyl-2,3-dihydropyran-6-one. One area of interest is the development of 4-Amino-5-ethyl-2,3-dihydropyran-6-one as a therapeutic agent for the treatment of cognitive disorders, such as Alzheimer's disease. Another potential direction is the study of 4-Amino-5-ethyl-2,3-dihydropyran-6-one as a building block for the synthesis of other compounds with potential therapeutic applications. Finally, further research is needed to fully understand the mechanism of action of 4-Amino-5-ethyl-2,3-dihydropyran-6-one and its potential applications in various fields of study.
合成方法
The synthesis of 4-Amino-5-ethyl-2,3-dihydropyran-6-one involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, to produce 4-Amino-5-ethyl-2,3-dihydropyran-6-one. The yield of the reaction is typically around 50%.
科学研究应用
4-Amino-5-ethyl-2,3-dihydropyran-6-one has been used in various scientific research applications, including the study of enzyme inhibition, as a building block for the synthesis of other compounds, and as a potential therapeutic agent. 4-Amino-5-ethyl-2,3-dihydropyran-6-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function.
属性
CAS 编号 |
131792-98-8 |
|---|---|
产品名称 |
4-Amino-5-ethyl-2,3-dihydropyran-6-one |
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC 名称 |
4-amino-5-ethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C7H11NO2/c1-2-5-6(8)3-4-10-7(5)9/h2-4,8H2,1H3 |
InChI 键 |
UQWMXKRMCFOLPN-UHFFFAOYSA-N |
SMILES |
CCC1=C(CCOC1=O)N |
规范 SMILES |
CCC1=C(CCOC1=O)N |
同义词 |
2H-Pyran-2-one,4-amino-3-ethyl-5,6-dihydro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
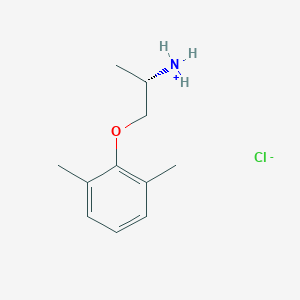

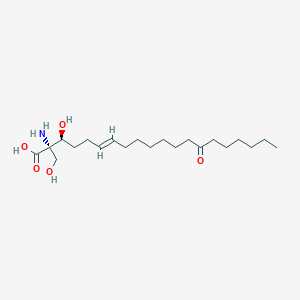
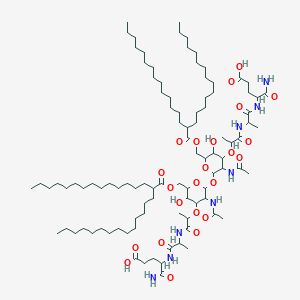
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)
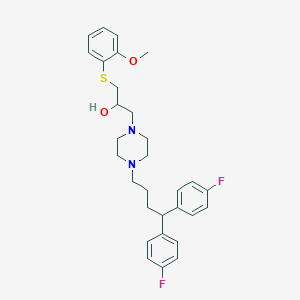
![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)
